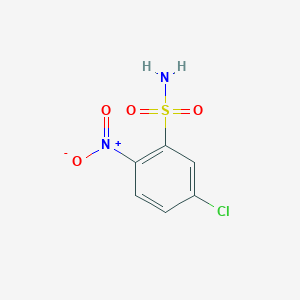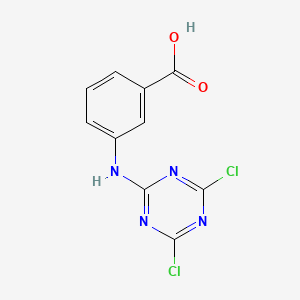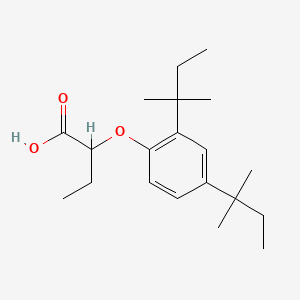
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(3-dimethylamino-propylamino)-propylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of amide bond formation and purification through recrystallization or chromatography would apply.
化学反応の分析
Types of Reactions
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid (Nicotinic acid):
Pyridine-4-carboxylic acid (Isonicotinic acid): Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
特性
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)12-6-9-15-8-5-11-17-14(19)13-7-3-4-10-16-13/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYTXVCMDSUCAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)


![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)





